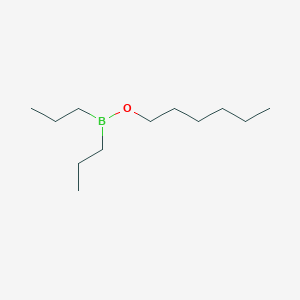
Hexyl dipropylborinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl dipropylborinate is an organoboron compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a hexyl group and two propyl groups attached to a boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexyl dipropylborinate can be synthesized through the reaction of diborane with hexyl and propyl alcohols. The reaction typically occurs in an ethereal solution and is left to proceed at room temperature for about a day . The general reaction can be represented as:
B2H6+2HexylOH+2PropylOH→Hexyl dipropylborinate+H2
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where diborane is introduced into a mixture of hexyl and propyl alcohols under controlled conditions. The reaction is monitored to ensure complete conversion and the product is purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Hexyl dipropylborinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It can undergo substitution reactions where the hexyl or propyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various alkyl or aryl boron compounds.
Aplicaciones Científicas De Investigación
Hexyl dipropylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mecanismo De Acción
The mechanism of action of hexyl dipropylborinate involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can form coordinate bonds with electron-rich species, making it a versatile reagent in organic synthesis. In biological systems, it can interact with biomolecules such as proteins and nucleic acids, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Hexyl dipropylborinate can be compared with other organoboron compounds such as:
Thexylborane: Similar in structure but with different alkyl groups attached to the boron atom.
Pinacol boronic esters: Widely used in organic synthesis but with different reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of hexyl and propyl groups, which confer distinct chemical properties and reactivity compared to other organoboron compounds. This makes it particularly useful in certain synthetic applications and research contexts .
Propiedades
Número CAS |
2117-96-6 |
|---|---|
Fórmula molecular |
C12H27BO |
Peso molecular |
198.16 g/mol |
Nombre IUPAC |
hexoxy(dipropyl)borane |
InChI |
InChI=1S/C12H27BO/c1-4-7-8-9-12-14-13(10-5-2)11-6-3/h4-12H2,1-3H3 |
Clave InChI |
GCEXWHHOKRMTGF-UHFFFAOYSA-N |
SMILES canónico |
B(CCC)(CCC)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


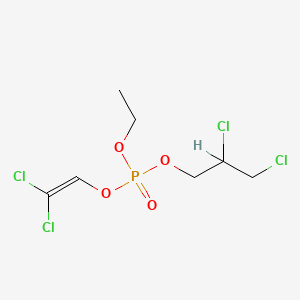
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
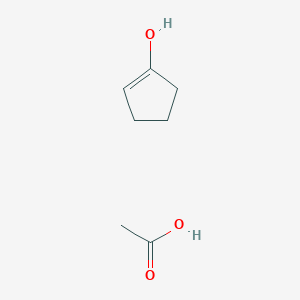
![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
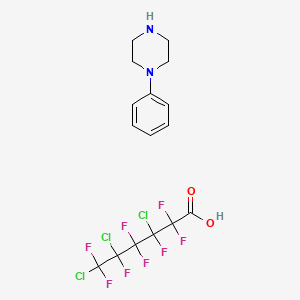
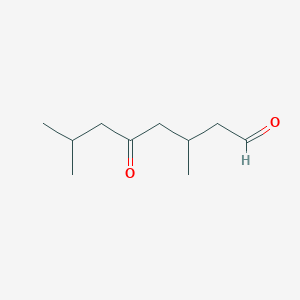


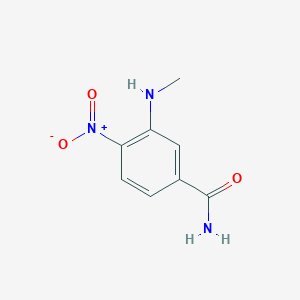
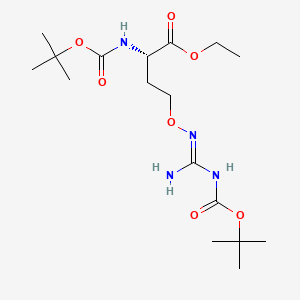
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
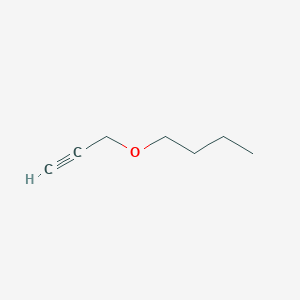
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
